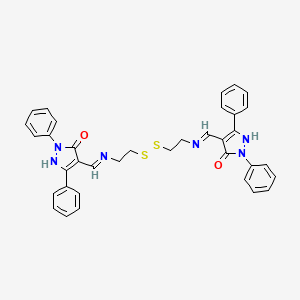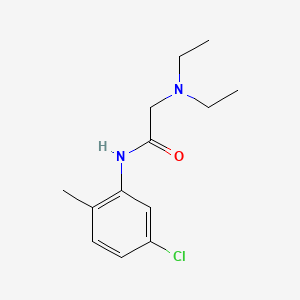
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of protective groups, such as benzyl groups, can be employed to facilitate the synthesis. These protective groups are later removed using catalysts like palladium on carbon (Pd/C) under acidic conditions . The final product is obtained through hydrolysis and decarboxylation steps.
化学反应分析
Types of Reactions
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen, tert-butylhydroperoxide (TBHP), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alcohols or amines.
科学研究应用
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
相似化合物的比较
Similar Compounds
1,3-Dihydro-imidazol-2-one-5-phenyl-4-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
1,3-Dihydro-imidazol-2-one-5-(4-chloro)phenyl-4-carboxylic acid: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid is unique due to the presence of the methyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-2-4-7(5-3-6)8-9(10(14)15)13-11(16)12-8/h2-5H,1H3,(H,14,15)(H2,12,13,16) |
InChI 键 |
QHHAAWNZJDGVQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(NC(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
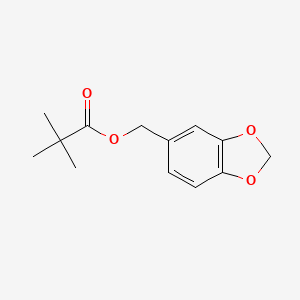

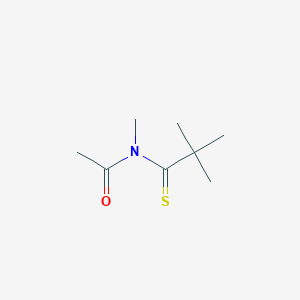
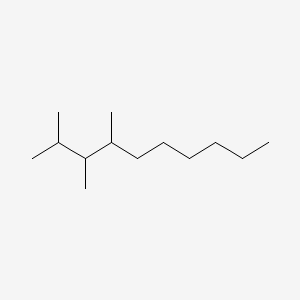
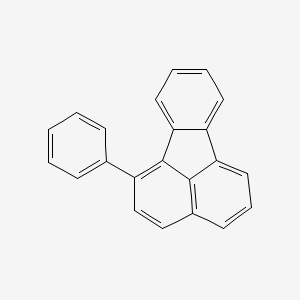
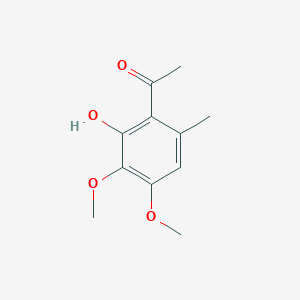

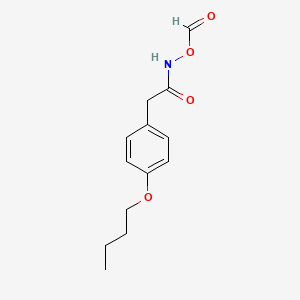
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
